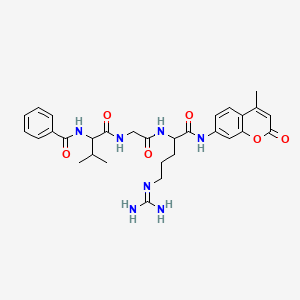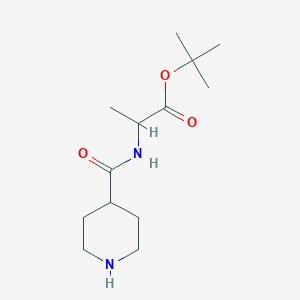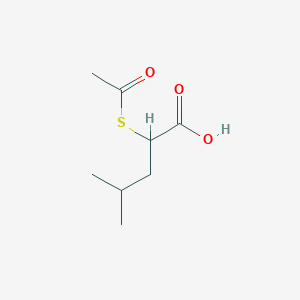
2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride is a derivative of D-glucopyranose, a sugar molecule. This compound is characterized by the presence of four benzyl groups attached to the glucose molecule, which makes it a valuable intermediate in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsOne common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and chlorination steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form glycosides.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include silyl enol ethers and silver (I) trifluoromethanesulphonate (triflate).
Oxidation: Reagents such as N-bromosuccinimide (NBS) can be used.
Major Products
Glycosides: Formed through substitution reactions.
Lactones: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various glycosides and carbohydrate derivatives.
Biology: Used in the study of carbohydrate-protein interactions.
Medicine: Plays a role in the synthesis of pharmaceutical compounds such as Voglibose and Dapagliflozin.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor. The compound reacts with nucleophiles to form glycosidic bonds, which are crucial in the formation of glycosides. The presence of benzyl groups enhances its reactivity and stability, making it an effective intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzyl-protected glucose derivative used in similar applications.
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl chloride: Used in the synthesis of trehalosamine analogues.
Uniqueness
2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride is unique due to its specific configuration and the presence of the chloride group, which makes it particularly useful as a glycosyl donor in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHHGZMQLZGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol](/img/structure/B12320850.png)


![16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one](/img/structure/B12320866.png)

![4,4',6-Trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-3'-ene-2',3-dione](/img/structure/B12320875.png)

![Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B12320882.png)



![(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol](/img/structure/B12320900.png)

